N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2,3,3,3-pentafluoropropanamide
Description
The compound N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2,3,3,3-pentafluoropropanamide is a derivative of 5,6-diaminouracil, a scaffold widely explored in medicinal chemistry for its bioisosteric resemblance to xanthine derivatives like theophylline and caffeine . The pentafluoropropanamide substituent introduces strong electron-withdrawing effects, which may enhance metabolic stability, lipophilicity, and binding affinity in biological systems.
Properties
CAS No. |
288391-11-7 |
|---|---|
Molecular Formula |
C9H9F5N4O3 |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2,2,3,3,3-pentafluoropropanamide |
InChI |
InChI=1S/C9H9F5N4O3/c1-17-4(15)3(5(19)18(2)7(17)21)16-6(20)8(10,11)9(12,13)14/h15H2,1-2H3,(H,16,20) |
InChI Key |
XXEFWJVGBBXEAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine Core
The 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine intermediate is typically synthesized via:
- Cyclization of methylated urea derivatives with appropriate β-dicarbonyl compounds or malonates.
- Selective methylation at the 1 and 3 positions of the pyrimidine ring.
- Nitration or amination reactions to introduce the amino group at the 6-position, often via nucleophilic substitution or reduction of nitro precursors.
This intermediate is well-documented in the literature as a key scaffold related to caffeine and theophylline analogs.
Preparation of the Pentafluoropropanoyl Derivative
The pentafluoropropanamide moiety is introduced via the corresponding acid chloride or activated ester. Preparation involves:
- Synthesis of 2,2,3,3,3-pentafluoropropanoic acid by fluorination of propionic acid derivatives.
- Conversion to 2,2,3,3,3-pentafluoropropanoyl chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
- Alternatively, preparation of activated esters (e.g., N-hydroxysuccinimide esters) for milder coupling conditions.
Amide Bond Formation
The key step is coupling the amino group on the pyrimidine ring with the pentafluoropropanoyl chloride:
- Conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran.
- The reaction is typically performed at low temperatures (0–5 °C) to prevent side reactions.
- Use of a base such as triethylamine or pyridine to scavenge HCl generated during amide bond formation.
- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Purification and Characterization
- Purification by recrystallization or preparative HPLC.
- Characterization by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Pyrimidine core synthesis | Methylated urea + β-dicarbonyl compounds | Ethanol, water | Reflux | Cyclization and methylation steps |
| Amination | Nitration/reduction or substitution | Various | Ambient to reflux | Introduce 6-amino group |
| Acid chloride synthesis | 2,2,3,3,3-pentafluoropropanoic acid + SOCl2 | Anhydrous DCM | 0–25 °C | Formation of acid chloride |
| Amide coupling | Pyrimidine amine + acid chloride + base | DCM or THF | 0–5 °C initially | Controlled addition, base scavenges HCl |
| Purification | Recrystallization or preparative HPLC | Appropriate solvents | Ambient | Confirm purity and identity |
Research Findings and Optimization Notes
- The amide bond formation step is critical and sensitive to moisture; strict anhydrous conditions improve yields significantly.
- The pentafluoropropanoyl chloride is highly reactive and must be handled under inert atmosphere to prevent hydrolysis.
- Reaction times vary but typically range from 1 to 4 hours for coupling.
- Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU has been explored to improve coupling efficiency, especially when acid chlorides are unstable.
- The fluorinated side chain enhances the compound's lipophilicity but may reduce solubility in common solvents, requiring solvent screening during purification.
- Analytical methods such as LC-MS and NMR confirm the successful incorporation of the pentafluoropropanamide group without degradation of the pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2,3,3,3-pentafluoropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2,3,3,3-pentafluoropropanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in various industrial processes, including the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2,3,3,3-pentafluoropropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs, focusing on substituent variations and their physicochemical properties:
Key Observations:
Fluorinated vs. Aryl Substituents : The target compound’s pentafluoropropanamide group contrasts with GFS037’s dimethoxyphenylpropanamide . Fluorination likely increases metabolic stability and electronegativity compared to the electron-rich methoxy groups in GFS037, which may favor receptor binding via aromatic interactions.
Alkyl Chain Length : The octanamide derivative has a longer chain (C8) than the target compound’s C3 fluorinated chain. Longer chains typically enhance lipophilicity (logP) but may reduce aqueous solubility.
Functional Group Reactivity : The sulfanylacetamide analog contains a thiol group, which is more reactive than the stable C-F bonds in the target compound. This could limit its utility in oxidative environments.
Biological Activity
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2,3,3,3-pentafluoropropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrimidine derivatives known for their potential pharmacological applications. Its structure includes a tetrahydropyrimidine core with multiple functional groups that enhance its reactivity and biological interactions.
1. Antitumor Activity
Research indicates that derivatives of pyrimidinones exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit the activity of key enzymes involved in tumor proliferation:
- Tyrosine Kinase Inhibition : This compound has been noted for its inhibitory effects on the tyrosine kinase domain of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
- Dihydrofolate Reductase Inhibition : Similar compounds have demonstrated the ability to inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis and cell proliferation .
2. Antiviral Activity
Pyrimidine derivatives are also recognized for their antiviral properties. The compound's structural features suggest potential efficacy against viral infections by disrupting viral replication processes. Specific studies have reported that related compounds possess antiviral mechanisms targeting viral enzymes .
3. Antioxidant Activity
The antioxidant potential of this compound has been investigated through various assays. It has been shown to scavenge free radicals effectively and reduce oxidative stress markers in cell models . This property is particularly relevant in the context of diseases where oxidative stress plays a critical role.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As mentioned earlier, inhibition of key enzymes such as DHFR and tyrosine kinases disrupts cellular pathways essential for tumor growth and viral replication.
- Modulation of Inflammatory Mediators : The compound has been shown to influence the expression of inflammatory mediators such as cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses .
Case Studies and Experimental Findings
A series of experimental studies have evaluated the biological activity of this compound and its analogs:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antitumor | Inhibition of EGFR tyrosine kinase activity; significant reduction in tumor cell proliferation. |
| Study 2 | Antiviral | Effective against specific viral strains; mechanism involves inhibition of viral polymerases. |
| Study 3 | Antioxidant | Demonstrated significant free radical scavenging activity; reduced oxidative stress markers in vitro. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
